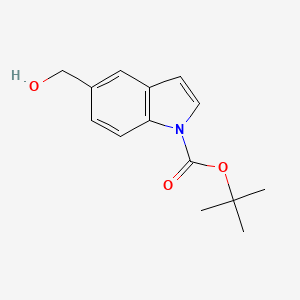

tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate

Overview

Description

tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The tert-butyl group in this compound provides steric hindrance, which can influence the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate typically begins with indole or its derivatives.

Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: 5-(carboxymethyl)-1H-indole-1-carboxylate.

Reduction: 5-(hydroxymethyl)-1H-indole-1-carbinol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex indole derivatives.

- Employed in the study of reaction mechanisms involving indole compounds.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

- Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

- tert-Butyl 5-(hydroxymethyl)-2H-indole-2-carboxylate

- tert-Butyl 5-(hydroxymethyl)-3H-indole-3-carboxylate

- tert-Butyl 5-(hydroxymethyl)-4H-indole-4-carboxylate

Uniqueness:

- The position of the hydroxymethyl group on the indole ring can significantly influence the reactivity and biological activity of the compound.

- The tert-butyl group provides unique steric hindrance, which can affect the compound’s stability and reactivity compared to similar compounds without this group.

Biological Activity

tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a notable compound within the indole derivatives, recognized for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on various research findings.

Overview of the Compound

This compound features a hydroxymethyl group at the 5-position of the indole ring, which significantly influences its biological activity. The tert-butyl group adds steric hindrance, potentially enhancing the compound's stability and reactivity. Indole derivatives are widely studied due to their pharmacological properties, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and selectivity. This interaction may modulate several biochemical pathways, leading to diverse therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Indole derivatives are known for their antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms.

- Anticancer Potential : The compound has been explored for its anticancer properties, with preliminary studies suggesting it may induce apoptosis in cancer cells. The specific mechanisms involve disrupting cellular signaling pathways that promote cell survival and proliferation .

- Antioxidant Activity : Like many indole derivatives, this compound may exhibit antioxidant properties, which help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Anticancer Activity : In vitro experiments revealed that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The study suggested that the compound induces apoptosis through caspase activation pathways .

- Mechanistic Insights : Research on the compound's interaction with specific molecular targets indicated that it may inhibit certain enzymes involved in cancer progression, thus providing a dual mechanism of action—both as an anticancer agent and an enzyme inhibitor .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | Antimicrobial, Anticancer | Similar binding interactions with enzymes |

| tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | Antioxidant | Reactive oxygen species scavenging |

| tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | Antimicrobial | Disruption of bacterial cell wall synthesis |

This table illustrates that while all these compounds share a common indole structure, their specific substitutions lead to varied biological activities and mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate?

The synthesis typically involves Boc protection of the indole nitrogen followed by functionalization at the 5-position. Key methods include:

- Grignard Addition : Reacting aldehydes with organomagnesium reagents (e.g., pent-4-enylmagnesium bromide) to form alcohol intermediates, followed by Boc protection and purification via flash chromatography .

- Reduction of Formyl Groups : Starting from 5-bromo-3-formylindole derivatives, sodium borohydride (NaBH₄) reduces the formyl group to hydroxymethyl, achieving >98% yield .

- Nucleophilic Substitution : Using brominated indole precursors (e.g., tert-butyl 5-bromo-1H-indole-1-carboxylate) with nucleophiles under palladium catalysis for cross-coupling reactions .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical techniques :

- ¹H/¹³C NMR : Characteristic peaks include δ 1.67 ppm (tert-butyl group), δ 3.67 ppm (hydroxymethyl CH₂), and δ 7.96 ppm (indole aromatic protons) .

- IR Spectroscopy : Absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (ester carbonyl) .

- Mass Spectrometry (HRMS) : [M+H]⁺ peaks match calculated molecular weights (e.g., m/z 215.1229 for C₁₅H₁₆F derivatives) .

Q. What safety precautions are recommended when handling this compound?

While acute toxicity data are limited, standard protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Follow local regulations for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Catalyst Screening : For cross-coupling reactions, Pd(PPh₃)₄ or NiCl₂(dppe) may enhance efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while EtOAc/hexane mixtures aid chromatographic purification .

- Reductive Amination : For low-yield reductions (e.g., nitro to amine), zinc/ammonium chloride systems outperform traditional SnCl₂ or H₂/Pd-C methods .

Q. What strategies resolve structural ambiguities in X-ray crystallography?

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or twinning. For example, anisotropic displacement parameters refine hydroxymethyl group orientations .

- ORTEP Visualization : Generate thermal ellipsoid plots to validate bond lengths/angles (e.g., tert-butyl C-O bonds ≈ 1.45 Å) .

Q. How are discrepancies between spectroscopic data and expected structures addressed?

- Multi-Technique Cross-Validation : Compare NMR, IR, and MS data. For example, unexpected downfield shifts in ¹³C NMR may indicate unintended oxidation .

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to confirm exchangeable protons (e.g., hydroxymethyl -OH) .

- Computational Modeling : DFT calculations predict NMR chemical shifts to identify regioisomeric byproducts .

Q. What catalytic methods enable enantioselective modifications of this compound?

- Phosphine Catalysis : Asymmetric γ-additions of racemic allenoates to indole derivatives achieve enantiomeric excess (ee) >90% via chiral phosphine catalysts .

- Friedel-Crafts Arylation : Chiral Brønsted acids (e.g., BINOL-phosphates) induce stereoconvergence in intramolecular α-arylations .

Q. How are biochemical pathways involving this compound studied?

- Target Binding Assays : Fluorescence polarization or SPR measure affinity for proteins like WDR5, a chromatin regulator .

- Metabolic Profiling : LC-MS/MS tracks hydroxymethyl oxidation to carboxylate derivatives in hepatic microsomes .

Q. Data Contradiction Analysis

Q. How are conflicting reactivity trends rationalized in indole derivatives?

- Steric vs. Electronic Effects : Bulky tert-butyl groups may hinder nucleophilic attack at C3, redirecting reactivity to C5. For example, bromination at C5 (vs. C2) is favored due to steric shielding .

- Solvent Polarity : Polar solvents (DMSO) stabilize transition states in nitrovinylindole formation, overriding electronic biases .

Q. Why do certain synthetic steps exhibit irreproducible yields?

- Moisture Sensitivity : Grignard reagents (e.g., pent-4-enylmagnesium bromide) require anhydrous conditions; trace H₂O degrades yields by 20–30% .

- Byproduct Formation : Over-reduction of nitro groups (e.g., to hydroxylamines) can occur with excess Zn/NH₄Cl, necessitating strict stoichiometric control .

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMLBZMOOXHPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619068 | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279255-90-2 | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.